molecular formula C21H19F3N4O6S B119685 Trovafloxacin mesylate CAS No. 147059-75-4

Trovafloxacin mesylate

Cat. No. B119685
M. Wt: 512.5 g/mol
InChI Key: DYNZICQDCVYXFW-GIPYJWDTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Trovafloxacin involves the formation of an unusual (1α,5α,6α)-3-azabicyclo [3.1.0]hexane ring system . The prototype of the industrial synthesis of this ring system and possible mechanistic pathways to exclusive formation of the exo or 6α-nitro derivative are described .


Molecular Structure Analysis

Trovafloxacin mesylate has a molecular formula of C20H15F3N4O3.CH3SO3H and a molecular weight of 512.46 . Its structure includes a (1α,5α,6α)-7-(6-Amino-3-azabicyclo [3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid methanesulfonate .


Chemical Reactions Analysis

Trovafloxacin exerts its antibacterial activity by inhibiting the uncoiling of supercoiled DNA in various bacteria by blocking the activity of DNA gyrase and topoisomerase IV . It was shown to be more effective against Gram-positive bacteria than Gram-negative bacteria when compared to previous fluoroquinolones .


Physical And Chemical Properties Analysis

Trovafloxacin mesylate is a white to off-white powder . It is soluble in DMSO at concentrations greater than 10 mg/mL .

Scientific Research Applications

1. Ophthalmic Applications

Trovafloxacin mesylate has been investigated for its efficacy in treating bacterial keratitis. Studies have shown that topical trovafloxacin is effective against gram-positive and gram-negative keratitis, offering a potential alternative in bacterial keratitis therapy (Barequet et al., 2004).

2. Diagnostic Applications

Innovative methods utilizing gold nanoparticles have been developed for the detection of trovafloxacin mesylate. These methods, based on chemiluminescence and fluorescence, offer sensitive detection means for trovafloxacin in pharmaceutical preparations (Alarfaj & El-Tohamy, 2015).

3. Chemical Synthesis Research

Research on the synthesis of trovafloxacin highlights the creation of various derivatives of the drug, contributing to the understanding of its chemical structure and potential for modified formulations (Norris et al., 2000).

4. Neuroprotective Research

Trovafloxacin has shown potential in neuroprotective applications. Studies indicate that it can attenuate neuroinflammation and improve outcomes after traumatic brain injury in mice, suggesting its possible use in treating brain trauma (Garg et al., 2018).

5. Antimicrobial Research

Trovafloxacin's antimicrobial properties have been extensively studied, demonstrating its activity against a variety of pathogens. It has shown effectiveness against anaerobic bacteria and in treating bacterial infections resistant to other antibiotics (Stein et al., 2001).

6. Pharmacokinetics and Drug Transport

Research on trovafloxacin's pharmacokinetics, particularly its hepatobiliary elimination, has been conducted to understand its metabolism and elimination pathways. This is crucial for optimizing dosages and reducing potential toxicity (Melnik et al., 2005).

Safety And Hazards

Trovafloxacin mesylate is toxic and can cause severe skin burns and eye damage . It is suspected of damaging fertility or the unborn child . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact with skin or eyes, it is recommended to flush with copious amounts of water and seek medical attention .

properties

IUPAC Name

7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O3.CH4O3S/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;1-5(2,3)4/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H3,(H,2,3,4)/t10-,11+,16?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNZICQDCVYXFW-GIPYJWDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.C1[C@@H]2[C@@H](C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045701
Record name Trovafloxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trovafloxacin mesylate

CAS RN

147059-75-4
Record name Trovafloxacin mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147059754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trovafloxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[(1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hex-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid mesylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TROVAFLOXACIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P1LKO80WN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trovafloxacin mesylate
Reactant of Route 2
Reactant of Route 2
Trovafloxacin mesylate
Reactant of Route 3
Trovafloxacin mesylate
Reactant of Route 4
Reactant of Route 4
Trovafloxacin mesylate
Reactant of Route 5
Reactant of Route 5
Trovafloxacin mesylate
Reactant of Route 6
Reactant of Route 6
Trovafloxacin mesylate

Citations

For This Compound
229
Citations
JT Mayne, NJ Johnson, WM Kluwe… - The Journal of …, 1997 - academic.oup.com
… Fasted BALB/c mice were given a single oral dose of either trovafloxacin mesylate (10, 30, 90 or 250 mg/kg) or the positive control lomefloxacin hydrochloride (71 mg/kg) and …
Number of citations: 35 academic.oup.com
PK Aldridge, S áSonja Sekulic - Analyst, 1997 - pubs.rsc.org
… (the polymorphs of trovafloxacin mesylate melt with … of trovafloxacin mesylate polymorph I into poly- Table 1 X-ray powder diffraction patterns for anhydrous trovafloxacin mesylate …
Number of citations: 122 pubs.rsc.org
MM Bundy, WJ Doucette, L McNeill… - Journal of Water Supply …, 2007 - iwaponline.com
… The four compounds evaluated in this study were caffeine, trovafloxacin mesylate, 17b-… Unlabeled and 14C-labeled trovafloxacin mesylate (purity 98%, specific activity 0.24 mCi/mg…
Number of citations: 44 iwaponline.com
N mesylate Agouron - 1998 - ncbi.nlm.nih.gov
Amphotericin B Fujisawa USA Inc. Empirical therapy of presumed fungal infection in febrile, neutropenic patients; treatment of patients with Aspergillus species, Candida species, and/or …
Number of citations: 1 www.ncbi.nlm.nih.gov
VD Gupta - International Journal of Pharmaceutical Compounding, 2000 - europepmc.org
A high-performance liquid chromatographic assay method for the quantitation of trovafloxacin in film-coated tablets and an oral liquid dosage form (10 mg/mL) prepared from tablets has …
Number of citations: 3 europepmc.org
NA Alarfaj, MF El‐Tohamy - Luminescence, 2015 - Wiley Online Library
… analysis and fluorescence methods for trovafloxacin mesylate detection have been developed. … Fluorescence detection enabled the determination of trovafloxacin mesylate over a linear …
T Norris, TF Braish, M Butters, KM DeVries… - Journal of the …, 2000 - pubs.rsc.org
… concentrated under vacuum to approximately 25% of its original volume to give a white crystal slurry, cooled to 15–25 C, granulated for 4 h and filtered to yield trovafloxacin mesylate (…
Number of citations: 29 pubs.rsc.org
DK Dalvie, N Khosla, J Vincent - Drug metabolism and disposition, 1997 - ASPET
… Administration and sampling of [ 14 C]trovafloxacin mesylate was conducted at Pharmaco LSR (Austin, TX), as a clinical study. [ 14 C]Trovafloxacin mesylate had a specific activity of …
Number of citations: 59 dmd.aspetjournals.org
CH Ten Eyck - 2005 - search.proquest.com
… is not effective in removing highly water soluble compounds like caffeine and salicylic acid, but may remove less soluble compounds such as estradiol and trovafloxacin mesylate. …
Number of citations: 1 search.proquest.com
A Avdeef, CM Berger - European journal of pharmaceutical sciences, 2001 - Elsevier
… Christopher Lipinski (Pfizer, Groton, CT) was kind to provide the trovafloxacin mesylate we used. Special thanks go to Melissa A. Strafford and Konstantin Tsinman (pION) for assisting …
Number of citations: 138 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.